3-(1,2-oxazol-4-yl)piperidine hydrochloride
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Overview
Description
3-(1,2-oxazol-4-yl)piperidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with an oxazole ring, and it is commonly used in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-oxazol-4-yl)piperidine hydrochloride typically involves the reaction of piperidine with an oxazole derivative under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to achieve the desired compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2-oxazol-4-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced analogs.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can produce a range of substituted piperidine compounds.
Scientific Research Applications
3-(1,2-oxazol-4-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,2-oxazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-(1,2-oxazol-3-yl)piperidine hydrochloride
- 2-(1,2-oxazol-3-yl)piperidine hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Comparison: 3-(1,2-oxazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
CAS No. |
2138084-10-1 |
---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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